4-Amino-N-benzyl-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

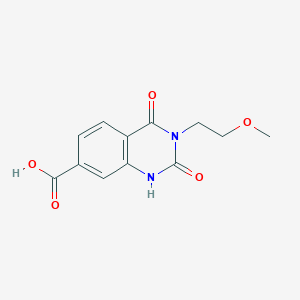

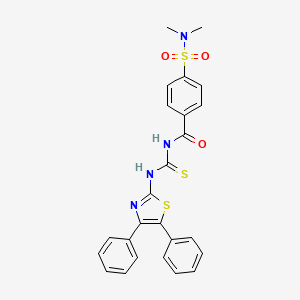

4-Amino-N-benzyl-2-chlorobenzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is a derivative of benzamides, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core, which is substituted with an amino group at the 4th position and a benzyl group at the nitrogen atom . The benzamide core also has a chlorine atom at the 2nd position .Chemical Reactions Analysis

Benzamides, including this compound, are synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 260.72 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

Application in Drug Photodegradation : The photodegradation of moclobemide, a pharmaceutical compound, involves decomposition into several products including 4-chlorobenzamide. This process was studied using Ultra-High Performance Liquid Chromatography (UHPLC)/MS/MS analysis, providing insights into the stability and degradation pathways of moclobemide under light exposure (Skibiński & Komsta, 2012).

Agricultural Chemistry

Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has been identified as an effective herbicide against annual and perennial grasses, demonstrating the potential of benzamide compounds in agricultural applications (Viste, Cirovetti, & Horrom, 1970).

Bioimaging and Chemosensing

Chemosensing Probe Development : A chemosensing probe developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions involves a benzamide derivative, highlighting its application in environmental monitoring and bioimaging. This probe's mechanism offers a novel approach for sensing specific ions through fluorescence turn-on modes, which could be utilized in detecting metal ions in living cells and zebrafish (Ravichandiran et al., 2020).

Anticonvulsant Drug Development

Synthesis of Anticonvulsant Agents : The synthesis of a new class of 2-[(arylalky)amino]alkanamide derivatives, starting from the structural lead of milacemide, a weak anticonvulsant, led to the discovery of potent and safe anticonvulsants. This research exemplifies the therapeutic potential of benzamide derivatives in addressing epilepsy (Pevarello et al., 1998).

Serotonin-3 Receptor Antagonists

Development of Gastrokinetic Agents : The synthesis and evaluation of 2-alkoxy-4-amino-5-chlorobenzamide derivatives for their serotonin-3 (5-HT3) receptor antagonistic activity demonstrate the role of benzamides in developing new treatments for gastrointestinal disorders. This research not only contributes to our understanding of 5-HT3 receptor antagonists but also opens pathways for the development of novel therapeutic agents (Harada et al., 1995).

Eigenschaften

IUPAC Name |

4-amino-N-benzyl-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRXYCDZIUJGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)

![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)